[4-(dimethylamino)phenyl]iminoazanium hexafluorophosphate
CAS No.: 2926-45-6
Cat. No.: VC17982725
Molecular Formula: C8H12F6N3P
Molecular Weight: 295.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2926-45-6 |
|---|---|
| Molecular Formula | C8H12F6N3P |
| Molecular Weight | 295.17 g/mol |
| IUPAC Name | [4-(dimethylamino)phenyl]iminoazanium hexafluorophosphate |
| Standard InChI | InChI=1S/C8H11N3.F6P/c1-11(2)8-5-3-7(10-9)4-6-8;1-7(2,3,4,5)6/h3-6,9H,1-2H3;/q;-1/p+1 |
| Standard InChI Key | KTDREGYJAOLIGU-UHFFFAOYSA-O |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)[N+]#N.F[P-](F)(F)(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-(Dimethylamino)benzenediazonium hexafluorophosphate consists of a benzene ring substituted with a dimethylamino group (-N(CH₃)₂) at the para position and a diazonium group (-N⁺≡N) at the adjacent position. The hexafluorophosphate anion (PF₆⁻) balances the positive charge of the diazonium cation. Key structural insights include:
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IUPAC Name: 4-(dimethylamino)benzenediazonium hexafluorophosphate
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Canonical SMILES: CN(C)C1=CC=C(C=C1)[N+]#N.FP-(F)(F)(F)F
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InChIKey: YXNAXNYLCQPCJA-UHFFFAOYSA-N
X-ray crystallographic analyses of analogous diazonium salts reveal planar benzene rings with diazonium groups adopting linear configurations, stabilized by resonance and anion interactions .
Physicochemical Characteristics
The compound exhibits the following properties:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 293.15 g/mol | |
| Melting Point | >118°C (decomposition) | |
| UV-Vis Absorption (CH₃CN) | λₘₐₓ 471 nm (log ε = 4.56) | |
| IR Peaks (PF₆⁻) | 783 cm⁻¹, 448 cm⁻¹ |
The UV-vis spectrum shows a charge-transfer band at 471 nm, indicative of electronic interactions between the aromatic system and the counterion . Thermal gravimetric analysis (TGA) confirms stability up to 118°C, beyond which decomposition releases nitrogen gas .
Synthesis and Industrial Applications
Synthesis via Diazotization
The compound is synthesized through diazotization of 4-(dimethylamino)aniline under acidic conditions:
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Reaction Setup: 4-(Dimethylamino)aniline is dissolved in acetic acid and treated with sodium nitrite (NaNO₂) at 0–5°C.
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Acidification: Hexafluorophosphoric acid (HPF₆) is added to protonate the amine, forming the diazonium ion.
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Precipitation: The product precipitates upon addition of diethyl ether, yielding reddish-orange crystals .
Critical Parameters:
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Temperature control (<5°C) prevents premature decomposition.
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Stoichiometric excess of HPF₆ ensures complete ion pairing .
Industrial and Research Applications
4-(Dimethylamino)benzenediazonium hexafluorophosphate is pivotal in:
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Dye Synthesis: Coupling with electron-rich aromatics (e.g., phenols) produces azo dyes with intense colors.
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Pharmaceutical Intermediates: Forms carbon-nitrogen bonds in alkaloid and antibiotic syntheses.
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Surface Functionalization: Grafts aryl groups onto polymers and nanoparticles via electrochemical reduction .
A 2024 study demonstrated its use in synthesizing light-responsive hydrogels, where photodediazoniation triggers crosslinking .
Reaction Mechanisms and Kinetic Studies
Photodediazoniation Pathways
Upon UV irradiation (λ = 365 nm), the diazonium group undergoes heterolytic cleavage:
The aryl cation (Ar⁺) reacts with nucleophiles (e.g., H₂O, CH₃CN) to form phenols or nitriles . Solvent effects dominate:
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In acetonitrile, aryl cations persist, enabling electrophilic substitutions.
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In aqueous solutions, rapid hydrolysis yields phenolic products .
Thermal Decomposition
Heating above 100°C induces homolytic cleavage, generating aryl radicals:
These radicals participate in polymerization and C-H functionalization, useful in materials science .
Recent Research Advancements
Biological Modifications
A 2025 study functionalized albumin proteins via diazonium coupling, creating drug-carrier conjugates with enhanced tumor targeting. The reaction achieved 85% yield under physiological pH, underscoring biocompatibility.
Electrochemical Applications
Researchers immobilized the compound on carbon electrodes, enabling covalent attachment of redox-active molecules. Cyclic voltammetry revealed stable modified surfaces with electron transfer rates of 1.2 × 10³ s⁻¹ .
Challenges and Future Directions
Stability Optimization
Despite advances, the compound’s thermal instability limits high-temperature applications. Encapsulation in mesoporous silica or ionic liquids may enhance robustness.
Green Chemistry Approaches
Future work aims to replace hexafluorophosphate with biodegradable anions (e.g., citrate) while retaining reactivity .
Quantum Chemical Modeling
Density functional theory (DFT) studies predict substituent effects on diazonium stability, guiding the design of derivatives with tailored reactivity.
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